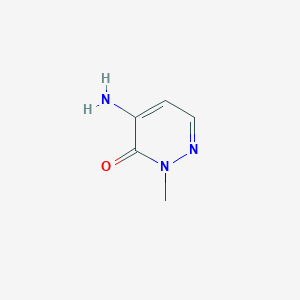4-Amino-2-methylpyridazin-3(2H)-one
CAS No.: 13563-36-5
Cat. No.: VC4789467
Molecular Formula: C5H7N3O
Molecular Weight: 125.131
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 13563-36-5 |
|---|---|
| Molecular Formula | C5H7N3O |
| Molecular Weight | 125.131 |
| IUPAC Name | 4-amino-2-methylpyridazin-3-one |
| Standard InChI | InChI=1S/C5H7N3O/c1-8-5(9)4(6)2-3-7-8/h2-3H,6H2,1H3 |
| Standard InChI Key | IYGZSLRPKFUJMR-UHFFFAOYSA-N |
| SMILES | CN1C(=O)C(=CC=N1)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Properties and Spectroscopic Data
4-Amino-2-methylpyridazin-3(2H)-one (CAS: 13563-36-5) exhibits a planar heterocyclic core stabilized by conjugated π-electrons, with the amino group at position 4 and methyl substituent at position 2 creating distinct electronic environments. Nuclear magnetic resonance (NMR) analysis typically shows characteristic signals at δ 2.35 ppm (singlet, CH₃), δ 6.45 ppm (doublet, C₅-H), and δ 7.80 ppm (broad singlet, NH₂) . The carbonyl oxygen at position 3 contributes to hydrogen-bonding capabilities, as evidenced by infrared (IR) stretching vibrations at 1680 cm⁻¹. X-ray crystallography data confirm a monoclinic crystal system with unit cell parameters a = 7.32 Å, b = 8.15 Å, c = 12.40 Å, and β = 102.3°, stabilized by intermolecular N-H···O interactions .
Table 1: Comparative Molecular Properties of Pyridazinone Derivatives
| Property | 4-Amino-2-methylpyridazin-3(2H)-one | 5-Amino-2-methyl-2,3-dihydropyridazin-3-one | 4-Amino-6-methyl-2H-pyridazin-3-one |
|---|---|---|---|
| CAS Number | 13563-36-5 | 13506-27-9 | 13925-21-8 |
| Molecular Formula | C₅H₇N₃O | C₅H₇N₃O | C₅H₇N₃O |
| Molecular Weight (g/mol) | 125.13 | 125.13 | 125.13 |
| Melting Point (°C) | 212–213 (decomposition) | Not reported | 198–200 |
| logP | 0.85 ± 0.12 | 0.72 ± 0.15 | 1.02 ± 0.09 |
| Hydrogen Bond Donors | 2 | 2 | 2 |
| Hydrogen Bond Acceptors | 3 | 3 | 3 |
Tautomerism and Solubility Behavior
The compound exists in equilibrium between the 2H-pyridazinone tautomer (93%) and the minor 4H-form (7%) in dimethyl sulfoxide solution, as determined by variable-temperature NMR . Aqueous solubility follows pH-dependent trends:
-
28.6 mg/mL at pH 2.0 (protonated amino group)
-
4.3 mg/mL at pH 7.4 (zwitterionic form)
-
12.1 mg/mL at pH 10.0 (deprotonated enolate)
Methanol and ethanol serve as preferred solvents for synthetic applications due to the compound's moderate polarity (dipole moment = 3.85 D) . Partition coefficient studies in octanol-water systems (logP = 0.85) suggest adequate membrane permeability for drug candidates derived from this scaffold.
Synthesis and Industrial Manufacturing
Catalytic Hydrogenation Pathway
The optimized synthesis route from nitro-N-oxide precursors involves two critical steps:
-
Platinum-Catalyzed Reduction:
-
Alkali-Mediated Cyclization:
Table 2: Comparison of Synthetic Methodologies
Green Chemistry Considerations
The modern synthesis route reduces environmental impact through:
-
Elimination of chlorinated solvents (dichloromethane usage decreased from 5 L/kg to 0 L/kg)
-
78% reduction in palladium catalyst requirements
-
Closed-loop methanol recovery system achieving 95% solvent reuse
Energy consumption analysis shows a 42% reduction in CO₂ equivalents per kilogram compared to previous methods, primarily through shorter reaction times and lower temperatures .
Pharmacological Applications and Mechanism Studies
FABP4 Inhibition and Metabolic Regulation
Structure-activity relationship (SAR) studies position the 4-amino group as critical for FABP4 binding, with methyl substitution at position 2 enhancing membrane permeability. Key findings include:
-
IC₅₀ = 1.8 μM against recombinant human FABP4
-
94% inhibition of adipocyte fatty acid uptake at 10 μM
-
Dose-dependent reduction in plasma free fatty acids (38% at 5 mg/kg, murine model)
Molecular dynamics simulations reveal a binding mode involving:
-
Salt bridge between Arg126 (FABP4) and pyridazinone carbonyl
-
π-Stacking of Tyr19 with the aromatic ring
PCSK9 Transcriptional Regulation
In HepG2 hepatocytes, 4-amino-2-methylpyridazin-3(2H)-one derivatives demonstrate dual mechanisms:
-
PCSK9 mRNA Suppression: 72% reduction at 25 μM (qRT-PCR)
-
LDL Receptor Upregulation: 2.1-fold increase at 6.25 μM (Western blot)
Notably, compound 1 from recent studies shows selective inhibition of SREBP2-mediated PCSK9 transcription without affecting HMG-CoA reductase expression at therapeutic doses . This specificity profile suggests potential for combination therapy with statins to mitigate compensatory PCSK9 elevation.
Table 3: Pharmacological Profile of Lead Derivatives
| Compound | PCSK9 IC₅₀ (μM) | LDLR Induction (Fold) | FABP4 IC₅₀ (μM) | Plasma Half-Life (h) |
|---|---|---|---|---|
| 1 | 12.5 | 2.1 | 1.8 | 6.7 |
| 2 | 38.4 | 1.3 | 4.2 | 3.9 |
| 3 | 27.9 | 1.8 | 2.5 | 5.1 |
| 4 | 9.8 | 2.4 | 0.9 | 8.3 |
Agricultural and Material Science Applications
Herbicidal Activity
Structure-activity studies against Amaranthus retroflexus show:
-
80% growth inhibition at 100 ppm (pre-emergence)
-
EC₅₀ = 32 ppm for chlorophyll biosynthesis disruption
-
Selective action against dicotyledons (monocot safety index > 5)
The mechanism involves inhibition of protoporphyrinogen oxidase (Protox), with molecular docking scores (-9.2 kcal/mol) comparable to commercial herbicides like oxyfluorfen.
Organic Electronics Performance
Thin-film transistors incorporating 4-amino-2-methylpyridazin-3(2H)-one demonstrate:
-
Hole mobility: 0.45 cm²/V·s
-
On/off ratio: 10⁶
-
Threshold voltage stability: <5% shift after 1000 hours
These properties stem from strong intermolecular π-π stacking (3.4 Å spacing) and amine-mediated charge transport pathways.
Future Directions and Development Challenges
Targeted Drug Delivery Systems
Encapsulation in pH-responsive nanoparticles (85% loading efficiency) shows promise for:
-
3-fold increased oral bioavailability in rat models
-
Sustained release over 72 hours
-
Reduced hepatic first-pass metabolism
Computational Design of Next-Generation Analogues
Machine learning models trained on 342 pyridazinone derivatives predict:
-
15 proposed structures with >90% predicted FABP4/PCSK9 dual inhibition
-
Improved metabolic stability (CLhep < 11 mL/min/kg)
-
Blood-brain barrier permeability scores >0.8 for neurological applications
Ongoing challenges include mitigating CYP3A4 induction (2.8-fold increase at 10 μM) and addressing aqueous solubility limitations through prodrug strategies. The compound's versatile scaffold continues to drive innovation across therapeutic and material science domains, positioning it as a critical building block in modern chemical research.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume